Home > Products > Screening Compounds P125680 > 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide - 895000-71-2

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Catalog Number: EVT-3143791
CAS Number: 895000-71-2
Molecular Formula: C23H22N4OS
Molecular Weight: 402.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. It demonstrated complete antagonism of the potentiating effect of orexin-A on the basal firing frequency of rat ventral tegmental area dopaminergic neurons.

Relevance: While not sharing the same scaffold as 4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, EMPA is relevant due to its inclusion in a study comparing different orexin receptor antagonists. The research highlights the importance of OX2 antagonism in specific neuronal activities, potentially offering insights into the development of related compounds with similar biological targets.

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide

Compound Description: This compound exists in a specific polymorph form and is noted as a kinase inhibitor.

Relevance: This compound shares significant structural similarities with 4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. Both possess a benzamide core, a 4-methyl-3-amino substituted phenyl group, and a pyridin-3-yl moiety. They differ in the linker connecting the phenyl and pyridyl groups (thiazole vs. pyrimidine) and the substituent at the benzamide's 4-position (methylpiperazinylmethyl vs. dimethylamino). The shared features and similar activity profile as kinase inhibitors suggest a potential structure-activity relationship that could inform further drug design.

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Compound Description: This compound is the subject of a patent focusing on its various acid addition salts. The specific salts mentioned include tartrate, hydrochloride, citrate, malate, fumarate, succinate, benzoate, benzenesulfonate, pamoate, formate, malonate, 1,5-naphthalene disulfonate, salicylates, cyclohexane sulfamate, lactate, mandelate, glutarate, adipate, squaric acid salt, vanillin salt, oxaloacetate, ascorbate, and sulfate.

Relevance: This compound is incredibly structurally similar to 4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. The primary differences lie in the replacement of the benzothiazole group with a pyrimidine ring and the substitution of a dimethylamino group with a (4-methyl-1-piperazinyl)methyl group on the benzamide. These slight modifications highlight the potential for fine-tuning the pharmacological properties of this class of compounds by altering substituents.

4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159)

Compound Description: CHMFL-PDGFR-159 is a highly selective type II platelet-derived growth factor receptor α (PDGFRα) kinase inhibitor. It was specifically designed for targeting PDGFRα-driven chronic eosinophilic leukemia.

Relevance: This compound shares a common core structure with 4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, featuring a benzamide moiety linked to a 4-methyl-3-aminophenyl group. The key difference lies in the presence of a pyrimidine ring connected to the phenyl group in CHMFL-PDGFR-159, instead of the benzothiazole found in the target compound. Additionally, CHMFL-PDGFR-159 has a more complex N-(2-(dimethylamino)ethyl)acrylamido)methyl substituent at the benzamide's 4-position. The shared structural elements and focus on kinase inhibition make CHMFL-PDGFR-159 a valuable reference point for understanding structure-activity relationships in this class of compounds.

Source and Classification

The compound is primarily synthesized for research purposes and has been referenced in various patents related to drug development. It falls under the category of small molecules that may exhibit biological activity, particularly in the realm of cancer therapeutics and enzyme inhibition .

Synthesis Analysis

The synthesis of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The following outlines a general approach to its synthesis:

  1. Starting Materials: The synthesis begins with 4-methyl-1,3-benzothiazole and pyridine derivatives as key precursors.
  2. Reagents: Common reagents include dimethylamine for the dimethylamino group introduction, and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperature conditions (often at room temperature or slightly elevated) and in organic solvents such as dichloromethane or dimethylformamide.
  4. Purification: After the reaction completion, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

The synthesis can be optimized by adjusting parameters such as reaction time, concentration of reactants, and choice of solvent to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can be described as follows:

  • Molecular Formula: C_{19}H_{20}N_{4}S
  • Molecular Weight: Approximately 348.45 g/mol
  • Structural Features:
    • A benzamide backbone which is common in drug design.
    • A dimethylamino group that enhances solubility and biological activity.
    • A benzothiazole ring, which is known for its pharmacological properties including antimicrobial and anticancer activities.
    • A pyridine ring, contributing to potential interactions with biological targets.

The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as molecular docking studies to predict its binding affinity to target proteins .

Chemical Reactions Analysis

The compound can undergo several chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, releasing the corresponding carboxylic acid.
  2. Alkylation: The dimethylamino group can participate in alkylation reactions with various electrophiles.
  3. Substitution Reactions: The pyridine nitrogen can act as a nucleophile in substitution reactions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide include:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water due to hydrophobic regions.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 150–160 °C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are used to confirm these properties .

Applications

The primary applications of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide include:

  1. Pharmaceutical Development: Investigated for potential use as an anticancer agent due to its structural similarity to known inhibitors of tumor growth.
  2. Biochemical Research: Used in studies aimed at understanding enzyme mechanisms and cellular processes related to cancer biology.
  3. Synthetic Intermediates: Acts as a precursor for synthesizing other biologically active compounds through further chemical modifications.

Ongoing research may reveal additional therapeutic potentials and applications within various fields of medicinal chemistry and drug discovery .

Properties

CAS Number

895000-71-2

Product Name

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

IUPAC Name

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C23H22N4OS

Molecular Weight

402.52

InChI

InChI=1S/C23H22N4OS/c1-16-6-4-8-20-21(16)25-23(29-20)27(15-17-7-5-13-24-14-17)22(28)18-9-11-19(12-10-18)26(2)3/h4-14H,15H2,1-3H3

InChI Key

AIGVIJUYCYFJEN-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.